Acetic acid;1-propan-2-ylnaphthalen-2-ol
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Overview
Description
Acetic acid;1-propan-2-ylnaphthalen-2-ol is a chemical compound with the molecular formula C₁₃H₁₄O₂ It is known for its unique structure, which combines an acetic acid moiety with a naphthalene ring substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-propan-2-ylnaphthalen-2-ol typically involves the esterification of 1-propan-2-ylnaphthalen-2-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-propan-2-ylnaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
Acetic acid;1-propan-2-ylnaphthalen-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-propan-2-ylnaphthalen-2-ol involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar structure but lacks the propan-2-yl group.
2-Naphthoxyacetic acid: Contains an ether linkage instead of a direct acetic acid attachment.
Uniqueness
Acetic acid;1-propan-2-ylnaphthalen-2-ol is unique due to the presence of the propan-2-yl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthalene derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
64374-95-4 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
acetic acid;1-propan-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O.C2H4O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14;1-2(3)4/h3-9,14H,1-2H3;1H3,(H,3,4) |
InChI Key |
WZBWSZRZQVFPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)O.CC(=O)O |
Origin of Product |
United States |
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